molecular formula C15H12O4 B1270866 2-Biphenyl-[1,3]dioxol-5-yl-acetic acid CAS No. 669713-74-0

2-Biphenyl-[1,3]dioxol-5-yl-acetic acid

Cat. No.: B1270866
CAS No.: 669713-74-0
M. Wt: 256.25 g/mol
InChI Key: YBXCAXSPPQGOJE-UHFFFAOYSA-N
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Description

2-Biphenyl-[1,3]dioxol-5-yl-acetic acid: is an organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a phenylacetic acid structure

Biochemical Analysis

Biochemical Properties

2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase (COX) enzymes. It has been shown to interact with both COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of prostaglandins, which are involved in inflammation and pain signaling . The compound’s interaction with COX enzymes involves binding to the active site, preventing the conversion of arachidonic acid to prostaglandin H2 . Additionally, 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid has been found to interact with other proteins and enzymes, such as α-amylase, indicating its potential role in metabolic regulation .

Cellular Effects

The effects of 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, it has been demonstrated to inhibit the proliferation of cancer cells, such as HeLa cells, by inducing apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins . Furthermore, 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid affects gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory genes . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and reduced cell viability in cancer cells .

Molecular Mechanism

At the molecular level, 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid exerts its effects through several mechanisms. The compound binds to the active sites of COX enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, it interacts with other biomolecules, such as α-amylase, by binding to their active sites and inhibiting their enzymatic activity . This inhibition leads to a decrease in the breakdown of complex carbohydrates, affecting glucose metabolism. The compound also modulates gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in inflammation and apoptosis .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . In in vitro studies, the effects of the compound on cellular function have been observed to change over time, with prolonged exposure leading to increased apoptosis and reduced cell viability . In in vivo studies, the compound’s effects on inflammation and pain relief have been shown to persist for several hours after administration, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation and pain without significant adverse effects . At higher doses, it can cause gastrointestinal side effects, such as ulcers and bleeding, due to its inhibition of COX-1, which is involved in maintaining the protective lining of the stomach . The compound’s therapeutic window is therefore narrow, and careful dosage optimization is required to balance efficacy and safety .

Metabolic Pathways

2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid is involved in several metabolic pathways, primarily through its interaction with COX enzymes and α-amylase . The inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain . The compound’s interaction with α-amylase affects carbohydrate metabolism by reducing the breakdown of starch into glucose . These interactions highlight the compound’s potential role in regulating metabolic processes and its therapeutic potential in conditions such as inflammation and diabetes .

Transport and Distribution

The transport and distribution of 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid within cells and tissues have been studied to understand its pharmacokinetics. The compound is absorbed into cells through passive diffusion and is distributed throughout the cytoplasm . It can also bind to plasma proteins, which facilitates its transport in the bloodstream and its distribution to various tissues . The compound’s localization within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas .

Subcellular Localization

Within cells, 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles . Its presence in the cytoplasm allows it to effectively interact with cytosolic enzymes and signaling molecules, thereby exerting its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenyl-[1,3]dioxol-5-yl-acetic acid typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Attachment to Phenylacetic Acid: The benzo[d][1,3]dioxole moiety is then coupled with a phenylacetic acid derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-[1,3]dioxol-5-yl-acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Biphenyl-[1,3]dioxol-5-yl-acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Biphenyl-[1,3]dioxol-5-yl-acetic acid is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of the benzo[d][1,3]dioxole ring with a phenylacetic acid moiety makes it a versatile compound for various research fields.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-15(17)8-10-3-1-2-4-12(10)11-5-6-13-14(7-11)19-9-18-13/h1-7H,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXCAXSPPQGOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373479
Record name 2-Biphenyl-[1,3]dioxol-5-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-74-0
Record name 2-(1,3-Benzodioxol-5-yl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Biphenyl-[1,3]dioxol-5-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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